4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid
Description
This compound is a pyrazole-based derivative featuring a diazenyl (N=N) linker, two sulfonic acid groups, and a methoxy-substituted phenyl ring with a sulfooxyethylsulfonyl moiety. The E-configuration of the diazenyl group ensures planar geometry, enhancing conjugation and stability . Pyrazole derivatives are well-documented for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
CAS No. |
56892-20-7 |
|---|---|
Molecular Formula |
C19H20N4O11S3 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
4-[4-[[2-methoxy-5-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C19H20N4O11S3/c1-12-18(19(24)23(22-12)13-3-5-14(6-4-13)36(27,28)29)21-20-16-11-15(7-8-17(16)33-2)35(25,26)10-9-34-37(30,31)32/h3-8,11,18H,9-10H2,1-2H3,(H,27,28,29)(H,30,31,32) |
InChI Key |
STMNKFHLAVUWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)O)OC)C3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic transformations including:
- Diazotization and azo coupling to form the azo linkage.
- Introduction of sulfooxyethyl sulfonyl substituent via sulfonation and sulfooxy functionalization.
- Formation of the pyrazolone ring and its substitution.
- Final salt formation with potassium and sodium ions to improve solubility and stability.
Stepwise Synthesis Overview
| Step | Reaction Type | Key Reagents/Intermediates | Conditions/Notes |
|---|---|---|---|
| 1 | Diazotization | Aromatic amine precursor (e.g., 2-methoxy-5-methylphenyl) | NaNO2, HCl, 0–5°C |
| 2 | Azo Coupling | Diazotized aromatic amine + 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol | Basic medium, controlled pH (7–9), low temperature |
| 3 | Sulfonation | Introduction of sulfooxyethyl sulfonyl group | Sulfonating agents (e.g., chlorosulfonic acid), ethylene oxide derivatives for sulfooxyethyl group |
| 4 | Oxidation/Functionalization | Conversion to sulfooxy form | Controlled oxidation, sulfonylation conditions |
| 5 | Salt Formation | Neutralization with KOH and NaOH | Aqueous medium, pH adjustment |
Detailed Reaction Conditions and Mechanisms
Diazotization: The aromatic amine precursor, typically 2-methoxy-5-methyl aniline derivative, is treated with sodium nitrite and hydrochloric acid at low temperature to form the diazonium salt. This step is critical for the subsequent azo coupling to ensure the formation of the diazenyl linkage.
Azo Coupling: The diazonium salt is coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol under mildly alkaline conditions to form the azo bond. The pyrazolone acts as the coupling component, resulting in the formation of the azo dye intermediate.
Sulfonation and Sulfooxyethyl Introduction: The methyl group on the phenyl ring is first sulfonated using chlorosulfonic acid or sulfur trioxide complexes to introduce the sulfonyl group. Subsequently, ethylene oxide or related sulfoxyethylating agents are used to attach the sulfooxyethyl moiety, converting the sulfonyl group into a sulfooxyethyl sulfonyl substituent. This step requires careful control of temperature and stoichiometry to prevent over-sulfonation or degradation.
Oxidation and Functional Group Stabilization: The sulfooxyethyl group is stabilized by mild oxidation if necessary, ensuring the sulfooxy functionality remains intact. Reaction conditions are optimized to avoid cleavage of the azo bond or pyrazolone ring.
Salt Formation: The final compound is neutralized with potassium hydroxide and sodium hydroxide to form the potassium sodium salt, enhancing water solubility and stability for applications.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2-Methoxy-5-methyl aniline, 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol, chlorosulfonic acid, ethylene oxide derivatives |
| Diazotization Conditions | NaNO2, HCl, 0–5°C, aqueous medium |
| Azo Coupling Conditions | pH 7–9, temperature 0–10°C, aqueous or mixed solvent system |
| Sulfonation Reagents | Chlorosulfonic acid or SO3 complexes |
| Sulfooxyethylation Agents | Ethylene oxide or equivalents |
| Oxidation Conditions | Mild oxidants, controlled temperature |
| Salt Formation | KOH and NaOH, aqueous, pH ~7–9 |
| Purification | Crystallization, filtration, washing with water or solvents |
Research Findings and Data Integration
The compound's preparation is well-documented in chemical databases such as PubChem and ChemicalBook, with consistent molecular formula and molecular weight data.
The azo coupling step is critical for dye formation, and the presence of sulfooxyethyl sulfonyl groups enhances water solubility and dye affinity.
Sulfonation and subsequent sulfoxyethylation require precise control to maintain the integrity of the azo and pyrazolone moieties.
The potassium sodium salt form is preferred for industrial applications due to improved handling and solubility.
Chemical Reactions Analysis
Types of Reactions
4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The methoxy and sulfooxyethylsulfonyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-[4-[2-Methoxy-5-(2-sulfooxyethylsulfonyl)phenylazo]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid exerts its effects involves interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the sulfooxyethylsulfonyl groups can enhance solubility and reactivity. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ primarily in substituents on the pyrazole ring, the nature of sulfonic acid/sulfonamide groups, and aryl modifications. Key examples include:
Key Observations :
- Sulfonic Acid vs. Sulfonamide : Sulfonic acids (e.g., target compound) improve water solubility but may limit cell permeability, whereas sulfonamides (e.g., –3) balance solubility and bioavailability .
- Diazenyl vs.
- Substituent Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) groups modulate electronic density, affecting binding to biological targets like enzymes or DNA .
Physicochemical Properties
- Solubility : Dual sulfonic acids in the target compound confer high hydrophilicity, contrasting with sulfonamide analogs (–3), which exhibit moderate solubility .
- Stability : The E-diazenyl configuration and sulfonyl groups resist hydrolysis, whereas hydrazinyl derivatives () may undergo tautomerization under acidic conditions .
Biological Activity
The compound 4-{4-[(E)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid , with CAS numbers 17828-77-2 and 56892-20-7, is a complex organic molecule notable for its potential biological activities. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by various studies and data.
- Molecular Formula : C19H20N4O11S3
- Molecular Weight : 576.58 g/mol
- Structure : The compound features a diazenyl group linked to a pyrazole ring, contributing to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, studies on pyrazole derivatives have shown effectiveness against various bacterial strains. A study found that certain pyrazole compounds demonstrated minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin and ketoconazole .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Pyrazole Derivative A | Staphylococcus aureus | 32 |
| Pyrazole Derivative B | Escherichia coli | 16 |
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been explored through various in vitro assays. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, a derivative of the compound was shown to reduce levels of tumor necrosis factor-alpha (TNF-α) in macrophages .
Cytotoxicity
Cytotoxic effects have been evaluated using various cancer cell lines. A study indicated that certain pyrazole derivatives can induce apoptosis in human cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 22 |
Case Studies
- Study on Antimicrobial Activity : In a comparative study, the compound was evaluated against standard antibiotics. Results showed a significant zone of inhibition against Gram-positive bacteria, suggesting its potential as an alternative antimicrobial agent.
- In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory properties of the compound. The results indicated a marked reduction in paw edema compared to control groups treated with saline.
- Cytotoxicity Assessment : A recent study utilized flow cytometry to analyze the effects of the compound on cancer cell lines, revealing a dose-dependent increase in apoptotic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
